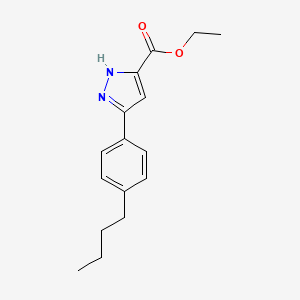
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%, is a chemical compound that has been studied for its potential applications in the fields of medicine, agriculture, and industry. It is a white, crystalline solid with a melting point of 135-136 °C and a boiling point of 282-283 °C. Its molecular formula is C16H20N2O2 and its molecular weight is 272.35 g/mol. Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole family of compounds and has a variety of uses in the laboratory and in industry.
科学的研究の応用
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in the fields of medicine, agriculture, and industry. In the medical field, it has been studied for its potential to reduce inflammation and for its anti-cancer properties. In the agricultural field, it has been studied for its potential to inhibit the growth of certain weeds and to increase crop yields. In the industrial field, it has been studied for its potential to be used as a corrosion inhibitor and a lubricant.
作用機序
The exact mechanism of action of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and by binding to certain receptors in the body. It has also been suggested that it may act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to inhibit the growth of certain weeds and to increase crop yields in agricultural studies. In addition, it has been shown to have a protective effect against oxidative stress in cell culture studies.
実験室実験の利点と制限
The main advantage of using ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low toxicity. It has been shown to be relatively non-toxic in animal studies, making it a safe and effective compound for laboratory experimentation. However, it is important to note that ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet approved for human use and its long-term effects are not yet known.
将来の方向性
The potential applications of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are vast and the possibilities for future research are exciting. Future research could focus on further elucidating the biochemical and physiological effects of this compound and its potential for use in the medical field. Additionally, further research could be conducted to explore its potential for use in agriculture and industry. Finally, more research could be conducted to better understand the long-term effects of this compound and its potential for use in humans.
合成法
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate can be synthesized by reacting 4-butylphenol with ethyl oxalyl chloride in the presence of a base. This reaction takes place in an organic solvent such as dichloromethane or toluene. The resulting ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a white solid that can be isolated by filtration and recrystallization.
特性
IUPAC Name |
ethyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHUWSVTFIADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

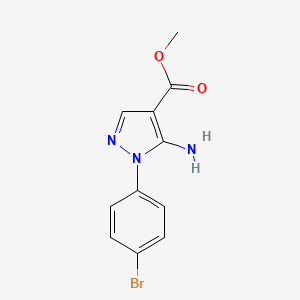
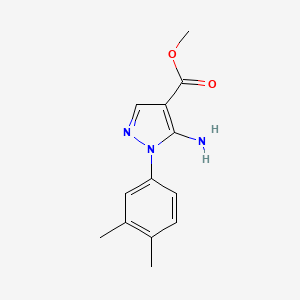
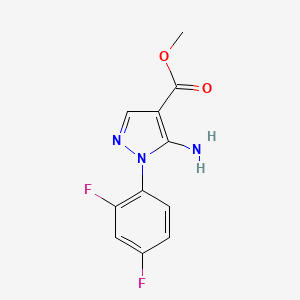



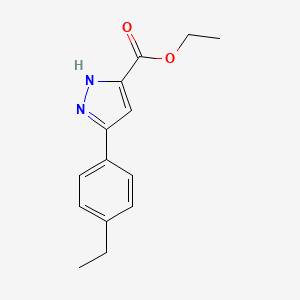



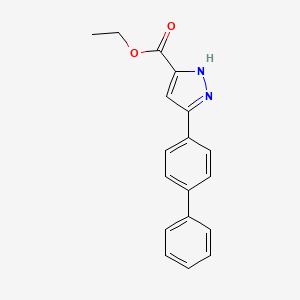

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)